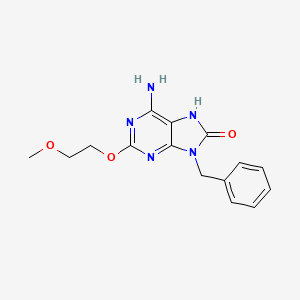

6-Amino-9-Benzyl-2-(2-Methoxyethoxy)-9H-Purin-8-ol

Übersicht

Beschreibung

Toll-Like Receptor 7 Ligand II is a synthetic compound designed to activate Toll-Like Receptor 7, a protein that plays a crucial role in the innate immune system. Toll-Like Receptor 7 is primarily located in the endosomes of immune cells and recognizes single-stranded ribonucleic acid from viruses, triggering an immune response . The activation of Toll-Like Receptor 7 by its ligands leads to the production of pro-inflammatory cytokines and type I interferons, which are essential for antiviral immunity .

Wissenschaftliche Forschungsanwendungen

Toll-Like-Rezeptor-7-Ligand II hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Vakzinadjuvanzien: Toll-Like-Rezeptor-7-Ligand II wird als Adjuvans in Impfstoffen verwendet, um die Immunantwort zu verstärken und die Impfwirksamkeit zu verbessern.

Forschung zu Autoimmunerkrankungen: Die Verbindung wird auf ihre Rolle bei der Modulation von Immunantworten bei Autoimmunerkrankungen wie systemischem Lupus erythematodes untersucht.

Arzneimittelentwicklung: Forscher verwenden Toll-Like-Rezeptor-7-Ligand II, um neue Therapeutika zu entwickeln, die auf den Toll-Like-Rezeptor 7 für verschiedene Krankheiten abzielen.

5. Wirkmechanismus

Toll-Like-Rezeptor-7-Ligand II übt seine Wirkungen aus, indem er an den Toll-Like-Rezeptor 7 in den Endosomen von Immunzellen bindet. Diese Bindung löst eine Signalkaskade aus, die das Adapterprotein MyD88 beinhaltet und zur Aktivierung des nuklearen Faktor kappa-leichtketten-Verstärkers aktivierter B-Zellen (NF-κB) und Interferon-Regulationsfaktoren (IRFs) führt . Diese Transkriptionsfaktoren induzieren dann die Produktion von proinflammatorischen Zytokinen und Typ-I-Interferonen, die für die antivirale und antitumorale Immunität entscheidend sind .

Ähnliche Verbindungen:

Einzigartigkeit: Toll-Like-Rezeptor-7-Ligand II ist einzigartig in seiner spezifischen Bindungsaffinität und Aktivierungspotenz für den Toll-Like-Rezeptor 7. Seine chemische Struktur ermöglicht die gezielte Aktivierung des Toll-Like-Rezeptors 7, was zu einer robusten Immunantwort mit minimalen Off-Target-Effekten führt . Dies macht es zu einem wertvollen Werkzeug sowohl in der Forschung als auch in therapeutischen Anwendungen .

Wirkmechanismus

Target of Action

The primary target of 6-Amino-9-benzyl-2-(2-methoxyethoxy)-9H-purin-8-ol, also known as TLR7 Ligand II, is Toll-Like Receptor 7 (TLR7) . TLR7 is a member of the Toll-like receptor family, which plays a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns .

Mode of Action

TLR7 Ligand II interacts with TLR7, triggering a cascade of intracellular signaling events . TLR7 is an intracellular receptor expressed on the membrane of endosomes . The binding of TLR7 Ligand II to TLR7 initiates host defense reactions, which are ligand-dependent and cell type-dependent, leading to the production of pro-inflammatory cytokines and type 1 interferon .

Biochemical Pathways

Upon activation by TLR7 Ligand II, TLR7 triggers the induction of a Th1 type innate immune response . This process involves the activation of various immune cascades, leading to the production of certain cytokines and chemokines . These immune responses can improve tumor therapy by activating both innate and adaptive immune responses .

Pharmacokinetics

Its agonist activity at human tlr7 has been measured using a luciferase reporter gene assay, with an ec50 value of 320E+3nM . This suggests that the compound has a certain degree of bioavailability, but more research is needed to fully understand its ADME properties.

Result of Action

The activation of TLR7 by TLR7 Ligand II can lead to a variety of molecular and cellular effects. For instance, it can induce the development of antigen-specific immunity . In the context of cancer, TLR7 Ligand II can inhibit the proliferation and induce apoptosis of pancreatic cancer cells .

Action Environment

The action of TLR7 Ligand II can be influenced by various environmental factors. For example, the disease-associated cytokine environment can shape the pathogenic B cell responses to TLR7 engagement . Furthermore, nucleotide modifications can modulate the cleavage kinetics of ssRNAs into ligands that limit TLR8 activation and preferentially trigger TLR7 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Toll-Like Receptor 7 Ligand II involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions. One common synthetic route involves the use of imidazoquinoline derivatives, which are known for their ability to activate Toll-Like Receptor 7 . The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .

Industrial Production Methods: Industrial production of Toll-Like Receptor 7 Ligand II follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Toll-Like-Rezeptor-7-Ligand II unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Halogenierungsmittel, Nukleophile.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Derivate von Toll-Like-Rezeptor-7-Ligand II mit modifizierten chemischen Strukturen und möglicherweise verbesserten biologischen Aktivitäten .

Vergleich Mit ähnlichen Verbindungen

Imiquimod: Another Toll-Like Receptor 7 agonist used in the treatment of skin cancers and viral infections.

Gardiquimod: A synthetic Toll-Like Receptor 7 agonist used in research for its immunostimulatory properties.

Uniqueness: Toll-Like Receptor 7 Ligand II is unique in its specific binding affinity and activation potency for Toll-Like Receptor 7. Its chemical structure allows for targeted activation of Toll-Like Receptor 7, leading to a robust immune response with minimal off-target effects . This makes it a valuable tool in both research and therapeutic applications .

Eigenschaften

IUPAC Name |

6-amino-9-benzyl-2-(2-methoxyethoxy)-7H-purin-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O3/c1-22-7-8-23-14-18-12(16)11-13(19-14)20(15(21)17-11)9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,17,21)(H2,16,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYCDGEZXHXHLGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=NC(=C2C(=N1)N(C(=O)N2)CC3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60434307 | |

| Record name | TLR7 Ligand II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60434307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

226907-52-4 | |

| Record name | TLR7 Ligand II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60434307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.